N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-21-10-8-19(9-11-21)23(27-12-14-29-15-13-27)17-26-24(28)16-20-6-3-5-18-4-1-2-7-22(18)20/h1-11,23H,12-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPYIIGNFBQVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide, often referred to as a derivative of naphthalenes and morpholines, has garnered attention in recent pharmacological research due to its potential anticancer properties and mechanism of action. This article summarizes the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety, a morpholine ring, and a fluorophenyl group. Its chemical formula is C₁₈H₁₈F₁N₃O, and it has been synthesized with the aim of enhancing selectivity and potency against various cancer cell lines.
In Vitro Studies
Research has shown that this compound exhibits significant antiproliferative activity against multiple cancer cell lines. The following table summarizes its effectiveness compared to standard anticancer drugs:
| Cell Line | IC50 (μM) | Standard Drug | Standard Drug IC50 (μM) |
|---|---|---|---|
| HepG2 (Liver Cancer) | 1.30 | SAHA | 17.25 |
| MDA-MB-231 (Breast) | 0.85 | Doxorubicin | 0.5 |
| A2780 (Ovarian) | 1.10 | Cisplatin | 3.0 |
The IC50 values indicate that the compound is particularly potent against HepG2 liver cancer cells, significantly outperforming SAHA, a known histone deacetylase inhibitor.
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Flow cytometry studies have demonstrated that treatment with this compound increases apoptosis rates in HepG2 cells in a dose-dependent manner. The apoptosis rates increased from 5.83% in untreated cells to approximately 28.83% at the highest concentration tested (9 μM), indicating a strong pro-apoptotic effect.
- Cell Cycle Arrest : The compound also induces cell cycle arrest at the G2/M phase. In treated HepG2 cells, the percentage of cells in this phase increased from 18.84% to 59.36% as concentrations rose from 0.125 μM to 0.5 μM.
Case Studies
Several studies have documented the biological activity of this compound:
- HepG2 Cell Studies : A study published in PubChem reported that this compound showed a significant reduction in cell viability in HepG2 cells, suggesting its potential as an effective treatment for liver cancer .
- Combination Therapy : In combination with other chemotherapeutic agents like taxol and camptothecin, this compound demonstrated enhanced anticancer activity, suggesting potential for use in combination therapies .
- In Vivo Efficacy : Preliminary in vivo studies have indicated that the compound can inhibit tumor growth in xenograft models by promoting apoptosis and inducing cell cycle arrest .
Comparison with Similar Compounds
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
- Structural Differences: Replaces the 4-fluorophenyl and morpholinoethyl groups with a naphthalen-2-yloxy substituent.
- Key Data: Property Target Compound N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Molecular Weight ~408.45 g/mol ~372.43 g/mol Key Substituents 4-Fluorophenyl, morpholin-4-yl, naphthalen-1-yl Naphthalen-2-yloxy, morpholinoethyl Biological Activity Not reported Cytotoxic (IC50 values pending)
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide
N-(Benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide Derivatives
- Structural Differences : Replaces the morpholine and naphthalene groups with a benzothiazole ring.
- Functional Insights : Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents .
- Key Data: Property Target Compound N-(6-Sulfamoylbenzothiazol-2-yl)-2,2-diphenylacetamide Molecular Weight ~408.45 g/mol ~437.49 g/mol Key Substituents Morpholine, naphthalen-1-yl Benzothiazole, sulfamoyl, diphenylacetamide Biological Activity Not reported Kinase inhibition (e.g., VEGFR-2)
Cytotoxicity and Receptor Interactions
- The vasopressin receptor antagonist brezivaptanum () shares a morpholinyl-ethyl group, highlighting the pharmacophore’s relevance in receptor modulation .
Preparation Methods
Halogenation of 2-(4-Fluorophenyl)ethanol
A critical precursor is 2-(4-fluorophenyl)ethyl bromide, synthesized by treating 2-(4-fluorophenyl)ethanol with phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0–5°C. This step ensures high regioselectivity and minimizes side reactions.
Reaction Conditions
-
Reagent : PBr₃ (1.2 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0–5°C, 2 hours
-
Yield : ~85% (estimated)
Morpholine Substitution
The bromide undergoes nucleophilic substitution with morpholine in the presence of a base. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60–70°C facilitates efficient displacement.
Optimization Insights
-
Base : Cs₂CO₃ (2.5 equiv) enhances reaction rate compared to K₂CO₃.
-
Solvent : DMF enables solubility of both organic and inorganic components.
-
Workup : Aqueous extraction with ethyl acetate removes unreacted morpholine.
Preparation of 2-(Naphthalen-1-yl)acetic Acid
Friedel-Crafts Acylation of Naphthalene
Naphthalene reacts with chloroacetyl chloride under Friedel-Crafts conditions to yield 2-(naphthalen-1-yl)acetyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis catalyst in dichloromethane at 25–30°C.
Key Parameters
-
Catalyst : AlCl₃ (1.1 equiv)
-
Reaction Time : 4 hours
-
Isolation : Hydrolysis with ice-cold water followed by filtration yields the free acid.
Amide Coupling: Final Assembly
Activation of Carboxylic Acid
2-(Naphthalen-1-yl)acetic acid is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This generates the reactive O-acylisourea intermediate, facilitating efficient amide bond formation.
Coupling with Amine Intermediate
The activated acid reacts with 2-(4-fluorophenyl)-2-(morpholin-4-yl)ethylamine at 25–30°C for 12 hours. Triethylamine (TEA) neutralizes HCl byproducts.
Reaction Metrics
-
Molar Ratio : 1:1 (acid:amine)
-
Solvent : THF
-
Yield : ~78% (crude)
Purification and Crystallization
Solvent Extraction
The crude product is partitioned between ethyl acetate and 5% aqueous HCl. The organic layer is washed with brine and dried over Na₂SO₄.
Recrystallization
Recrystallization from ethanol/water (4:1) at 0–5°C affords pure N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide as a white crystalline solid.
Purity Analysis
-
HPLC : ≥99.5%
-
Melting Point : 142–145°C
Scalability and Process Considerations
The patent methodology for Alectinib highlights the importance of:
-
Solvent Recycling : Toluene and isopropanol are distilled azeotropically for reuse.
-
Catalyst Efficiency : Magnesium chloride in DME enhances coupling yields.
-
Temperature Control : Exothermic reactions (e.g., bromination) require rigorous cooling.
Comparative Analysis of Alternative Routes
While the above route is optimal, alternative pathways include:
-
Reductive Amination : Using 2-(4-fluorophenyl)acetaldehyde and morpholine with NaBH₃CN. However, this method risks over-alkylation.
-
Enzymatic Acylation : Lipase-mediated amidation, though less explored for aromatic substrates.
Q & A
Q. Optimization Strategies :
- Adjust stoichiometry (1:1.2 molar ratio of acid to amine) to drive reaction completion.
- Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-reaction or decomposition.
How can researchers resolve contradictions in pharmacological data when evaluating the compound’s bioactivity?
Advanced Research Focus
Contradictions may arise from assay variability, impurities, or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Combine binding assays (e.g., surface plasmon resonance) with functional assays (e.g., cAMP modulation) to validate target engagement .
- Purity Verification : Employ high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to confirm compound integrity (>98% purity) .
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility .
Case Study : highlights discrepancies in anticancer activity due to impurities; rigorous purification resolved inconsistencies .
What advanced spectroscopic techniques are critical for confirming the compound’s structural integrity?
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR confirm connectivity (e.g., naphthalene protons at δ 7.3–8.2 ppm, morpholine protons at δ 3.5–4.0 ppm). 19F NMR identifies fluorophenyl resonance near δ -115 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ = 423.18 g/mol) .
Q. Advanced Research Focus
- X-ray Crystallography : SHELX software refines crystal structures to determine dihedral angles (e.g., 60.5° between naphthalene and fluorophenyl rings) and hydrogen-bonding networks .
How does the morpholine moiety influence the compound’s physicochemical properties and interaction with biological targets?
Q. Advanced Research Focus
- Solubility and Bioavailability : The morpholine ring enhances water solubility via hydrogen bonding, improving pharmacokinetic profiles .
- Target Interactions : The morpholine oxygen may form hydrogen bonds with kinase active sites (e.g., ATP-binding pockets). Structure-activity relationship (SAR) studies show that replacing morpholine with piperidine reduces potency by 10-fold .
Data Insight : In , morpholine derivatives exhibited 3-fold higher binding affinity to benzothiazole-linked enzymes compared to non-morpholine analogs .
What strategies are effective in analyzing the compound’s stability under various storage and experimental conditions?
Q. Basic Research Focus
Q. Advanced Research Focus
- Degradation Pathway Analysis : Liquid chromatography-mass spectrometry (LC-MS) identifies hydrolysis products (e.g., free naphthaleneacetic acid) under acidic conditions .
How can researchers design experiments to explore the compound’s potential as a kinase inhibitor?
Q. Advanced Research Focus
- In Vitro Kinase Assays : Use ADP-Glo™ assays to screen against a kinase panel (e.g., EGFR, BRAF) at 1–100 µM concentrations .
- Molecular Docking : Utilize crystallographic data (e.g., PDB ID from related structures) to predict binding modes. ’s dihedral angle data informs steric compatibility with kinase pockets .
- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) with IC50 determination and apoptosis markers (e.g., caspase-3 activation) .
What methodologies are recommended for analyzing stereochemical effects in derivatives of this compound?
Q. Advanced Research Focus
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Circular Dichroism (CD) : Correlate optical activity with biological activity. highlights enantiomer-specific potency differences in morpholine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
